6-Oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene
Overview
Description
Acenaphtho[1,2-b][1,2,5]oxadiazolo[3,4-e]pyrazine (ANOP) is a strong electron acceptor moiety . It is used in the development of solution-processable pure-red thermally activated delayed fluorescence (TADF) emitters, which is a challenging task in the field of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
ANOP is synthesized by fusing 1,2,5-oxadiazole on an acenaphtho[1,2-b]pyrazine unit through a simple and catalyst-free dehydration cyclization reaction . This is combined with rigid electron-donating units to create solution-processable pure-red TADF emitters .Molecular Structure Analysis
The molecular structure of ANOP is complex and involves the fusion of multiple heterocycles . The structure is designed to have small singlet-triplet energy gaps (ΔEST), which endows the emitters with a prominent TADF character and red emission .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ANOP include a dehydration cyclization reaction and catalyst-free nucleophilic substitution reactions . These reactions are used to fuse the 1,2,5-oxadiazole on the acenaphtho[1,2-b]pyrazine unit and to combine the resulting structure with rigid electron-donating units .Physical and Chemical Properties Analysis
The physical and chemical properties of ANOP and its derivatives have been systematically investigated . These include optical, electrochemical, and film morphological properties . The ANTP-DMAC-based OLED, for example, realized a maximum external quantum efficiency of 6.8% with a peak wavelength at 630 nm .Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-oxa-3,5,7,9-tetrazapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4,7,9,11,13,15(19),16-nonaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N4O/c1-3-7-4-2-6-9-10(7)8(5-1)11-12(9)16-14-13(15-11)17-19-18-14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPLXKYSOXVHAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=NON=C5N=C4C3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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